Abacavir sulfate, (+)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

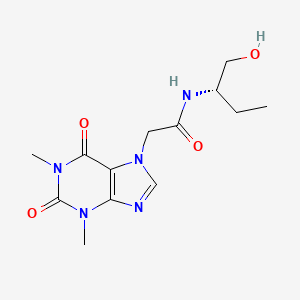

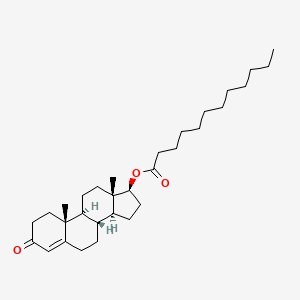

Abacavir sulfate, (+)-, is a synthetic carbocyclic nucleoside analog and a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS . It is marketed under the brand name Ziagen and is often used in combination with other antiretroviral medications . Abacavir sulfate is known for its ability to inhibit the replication of the HIV virus by blocking the reverse transcriptase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of abacavir sulfate involves multiple steps, starting from a suitable di-halo aminopyrimidine compound . The key steps include:

Reaction with Aminoalcohol: The di-halo aminopyrimidine is reacted with a suitable aminoalcohol to form an intermediate compound.

Cyclization: The intermediate compound undergoes cyclization to yield a key intermediate.

Displacement with Cyclopropylamine: The chlorine atom in the intermediate is displaced with cyclopropylamine to form abacavir as a free base.

Industrial Production Methods

Industrial production of abacavir sulfate typically involves the removal of the amino protective group of a N-acylated intermediate using an inorganic base in a mixture of water and alcohol . This process is efficient and yields abacavir sulfate in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Abacavir sulfate undergoes various chemical reactions, including:

Oxidation: Abacavir can be oxidized using reagents like hydrogen peroxide or electrochemical methods.

Hydrolysis: It is susceptible to hydrolysis under acidic conditions.

Photolysis: Exposure to light can lead to the degradation of abacavir sulfate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, platinum electrodes, boron-doped diamond electrodes.

Hydrolysis: Acidic solutions such as hydrochloric acid.

Major Products Formed

Oxidation Products: Identified degradation products include compounds with mass-to-charge ratios of 319.20 and 247.19.

Hydrolysis Products: Degradation products formed under acidic conditions.

Scientific Research Applications

Abacavir sulfate is extensively used in scientific research, particularly in the fields of:

Medicine: As a key component in antiretroviral therapy for HIV/AIDS.

Pharmaceutical Chemistry: For the development of stability-indicating methods and degradation studies.

Analytical Chemistry: In the development of UHPLC methods for the quantitative determination of abacavir and its related substances.

Mechanism of Action

Abacavir sulfate exerts its effects by being converted intracellularly to its active metabolite, carbovir triphosphate . This active metabolite competes with deoxyguanosine triphosphate (dGTP) for incorporation into the viral DNA, thereby inhibiting the reverse transcriptase enzyme and terminating viral replication . The molecular targets include the reverse transcriptase enzyme of the HIV virus .

Comparison with Similar Compounds

Abacavir sulfate is unique among nucleoside reverse transcriptase inhibitors due to its carbocyclic structure . Similar compounds include:

Lamivudine: Another NRTI used in combination with abacavir.

Zidovudine: Often used in combination with abacavir and lamivudine.

Emtricitabine: A similar NRTI with a different chemical structure.

Abacavir sulfate stands out due to its specific molecular structure and its ability to be used in combination therapies for enhanced efficacy .

Properties

CAS No. |

935777-88-1 |

|---|---|

Molecular Formula |

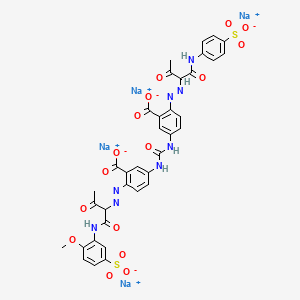

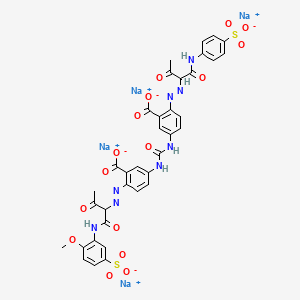

C28H38N12O6S |

Molecular Weight |

670.7 g/mol |

IUPAC Name |

[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid |

InChI |

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m00./s1 |

InChI Key |

WMHSRBZIJNQHKT-NRCOEFLKSA-N |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO.OS(=O)(=O)O |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)